

theoretical studies on Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

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An In-depth Technical Guide to the Theoretical and Computational Study of **Methyl 3-chlorobenzo[b]thiophene-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its structural features, including the benzothiophene core, a chlorine substituent, and a methyl ester group, make it a candidate for diverse chemical modifications and a subject of interest for investigating structure-activity relationships. While extensive theoretical studies on this specific molecule are not widely published, this guide outlines a comprehensive framework for its computational analysis based on established methodologies for analogous thiophene and benzothiophene derivatives. This document serves as a whitepaper for researchers aiming to explore the physicochemical properties, reactivity, and potential biological activity of **Methyl 3-chlorobenzo[b]thiophene-2-carboxylate** through theoretical means.

Introduction to Methyl 3-chlorobenzo[b]thiophene-2-carboxylate

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula $C_{10}H_7ClO_2S$.^[1] It is recognized as a key intermediate in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals.^[1] The benzothiophene scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.^{[2][3]} The presence of a chlorine atom at the 3-position can significantly influence the molecule's electronic properties and binding interactions with biological targets. This guide details the known physicochemical properties and proposes a comprehensive theoretical research plan to elucidate its electronic structure, reactivity, and potential as a pharmacophore.

Physicochemical and Structural Data

While detailed experimental studies are limited, the following data for **Methyl 3-chlorobenzo[b]thiophene-2-carboxylate** has been reported.

Property	Value	Reference
Molecular Formula	$C_{10}H_7ClO_2S$	[1]
Molecular Weight	226.68 g/mol	[1]
Appearance	White solid / White needles	[1][4]
Melting Point	80-85 °C / 78-84 °C	[1][4]
CAS Number	21211-07-4	[1]
Solubility	Poorly soluble in water, soluble in some organic solvents	[4]

Proposed Theoretical and Computational Studies

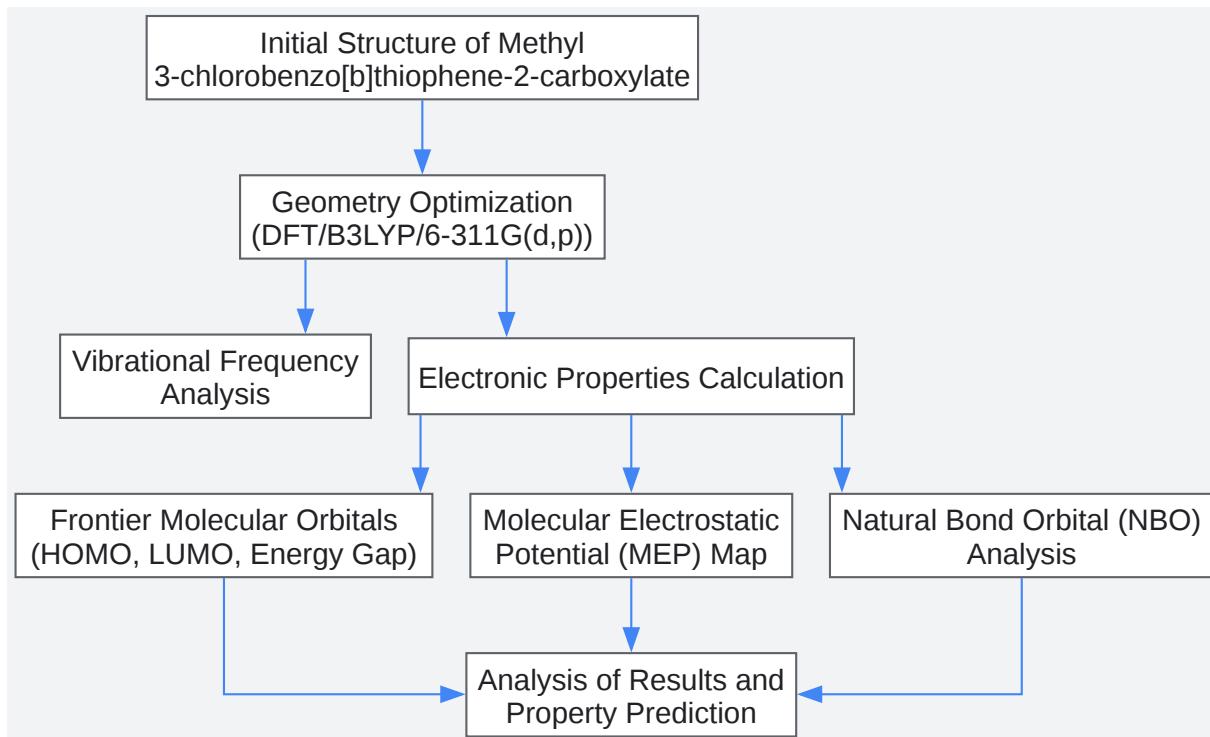
Based on theoretical studies of similar thiophene derivatives, a robust computational investigation of **Methyl 3-chlorobenzo[b]thiophene-2-carboxylate** would provide valuable insights.^{[5][6]}

Computational Methodology

A common and effective approach for studying such molecules is using Density Functional Theory (DFT).

Protocol for DFT Calculations:

- Software: Gaussian, ORCA, or similar quantum chemistry software packages.
- Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used method for geometry optimization and electronic property calculations of organic molecules.
- Basis Set: The 6-311G(d,p) basis set is recommended for achieving a good balance between computational cost and accuracy for molecules of this size.[\[6\]](#)
- Solvation Model: To simulate a biological environment, the conductor-like polarizable continuum model (C-PCM) or the solvation model based on density (SMD) can be employed, using water or another appropriate solvent.
- Calculations to be Performed:
 - Geometry Optimization: To find the lowest energy conformation of the molecule.
 - Vibrational Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.
 - Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.
 - Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
 - Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions.



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Caption: Proposed DFT-based computational workflow.

Molecular Docking Studies

Given that benzothiophenes are known to inhibit various enzymes, molecular docking could be employed to predict the binding affinity and mode of interaction of **Methyl 3-chlorobenzo[b]thiophene-2-carboxylate** with relevant biological targets.

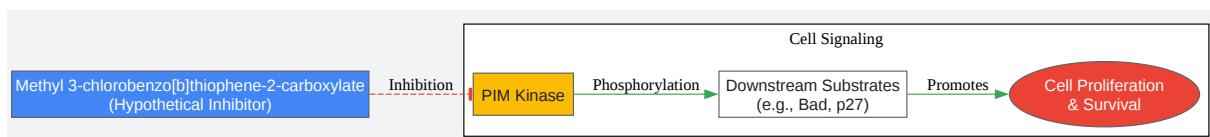
Protocol for Molecular Docking:

- Target Selection: Based on the activities of similar compounds, protein kinases, bacterial enzymes, or cyclooxygenases (COX) could be selected as potential targets.
- Ligand Preparation: The optimized 3D structure of the molecule from DFT calculations should be used.

- Protein Preparation: The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.
- Docking Software: AutoDock, Glide, or GOLD are suitable software for performing the docking simulations.
- Analysis: The results would be analyzed to identify the most stable binding poses, key interacting residues (e.g., hydrogen bonds, hydrophobic interactions), and to estimate the binding energy.

Potential Biological Significance and Signaling Pathways

Substituted benzothiophenes have been investigated as inhibitors of various kinases. For example, certain benzothiophene derivatives act as inhibitors of PIM kinases, which are implicated in tumorigenesis.



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Caption: Hypothetical PIM kinase inhibition pathway.

Synthesis and Characterization

The synthesis of **Methyl 3-chlorobenzo[b]thiophene-2-carboxylate** can be achieved through various routes. A common method involves the reaction of 3-chlorobenzothiophene with a chloroformic acid derivative to yield the carboxylic acid, followed by esterification with methanol.^[4] Characterization of the synthesized compound would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups such as the carbonyl ester and C-Cl bond.
- X-ray Crystallography: To determine the single-crystal structure, providing precise bond lengths and angles.

Conclusion

Methyl 3-chlorobenzo[b]thiophene-2-carboxylate presents a promising scaffold for the development of new chemical entities in the pharmaceutical and agrochemical sectors. While direct experimental and theoretical data are sparse, this guide provides a comprehensive roadmap for its theoretical investigation using state-of-the-art computational techniques. The proposed studies, from DFT calculations to molecular docking, would generate valuable data on its electronic properties, reactivity, and potential as a bioactive molecule, thereby guiding future experimental work and accelerating the drug discovery and development process.

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